Cas no 445268-99-5 (3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide)
3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- SS-0581
- HMS1485B04
- AKOS001669158
- AM-807/13615858
- AKOS016340366
- 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
- STK842834
- CS-0332200
- BRD-A64039849-001-01-1
- IDI1_022160
- EU-0047779
- ChemDiv3_004250
- 445268-99-5
-
- Inchi: 1S/C21H22ClN3O2S/c1-3-11-4-6-15-12(8-11)9-14-18(23)19(28-21(14)25-15)20(26)24-16-10-13(22)5-7-17(16)27-2/h5,7,9-11H,3-4,6,8,23H2,1-2H3,(H,24,26)
- InChI Key: IRJJKJNEHWYWEK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)NC(C1=C(C2C(=NC3=C(C=2)CC(CC)CC3)S1)N)=O)OC
Computed Properties
- Exact Mass: 415.1121258g/mol
- Monoisotopic Mass: 415.1121258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 106Ų
3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402870-1g |
3-Amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
445268-99-5 | 90% | 1g |
¥2872.00 | 2024-05-13 |
3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Recent Advances in the Study of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445268-99-5)
The compound 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445268-99-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its thienoquinoline scaffold, has been the subject of numerous studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate.
Recent research has focused on the compound's interaction with specific biological targets, particularly in the context of kinase inhibition. Studies have demonstrated that 445268-99-5 exhibits potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases. The compound's unique structural features, such as the ethyl-substituted tetrahydrothienoquinoline core and the chloro-methoxyphenyl carboxamide moiety, contribute to its high binding affinity and selectivity.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 445268-99-5 significantly reduced tumor growth in xenograft models of colorectal cancer, with minimal off-target effects. The study highlighted the compound's ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR axis, which are frequently dysregulated in cancer.
Further investigations into the pharmacokinetic and pharmacodynamic properties of 445268-99-5 have revealed favorable drug-like characteristics, including good oral bioavailability and metabolic stability. These findings suggest that the compound could be a promising candidate for further preclinical and clinical development. However, challenges such as optimizing its solubility and reducing potential toxicity remain areas of active research.
In addition to its anticancer potential, recent studies have explored the compound's applicability in treating neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that 445268-99-5 could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound's ability to inhibit aberrant kinase activity in neuronal cells underscores its versatility as a therapeutic agent.
Despite these promising findings, further research is needed to fully understand the compound's mechanism of action and to address potential limitations. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the development of 445268-99-5 and its derivatives. The ongoing research underscores the importance of this compound in the broader context of drug discovery and development.
In conclusion, 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 445268-99-5) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure and robust biological activity make it a valuable subject of study in the fields of oncology and neurology. Continued research efforts are expected to yield further insights into its applications and to pave the way for its translation into clinical use.
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